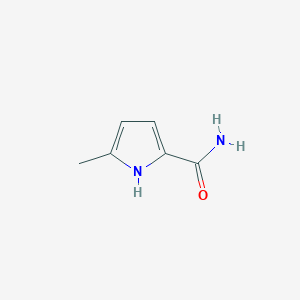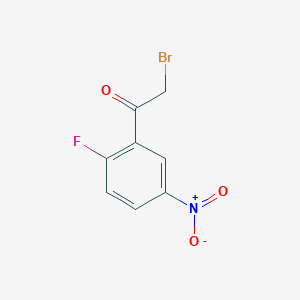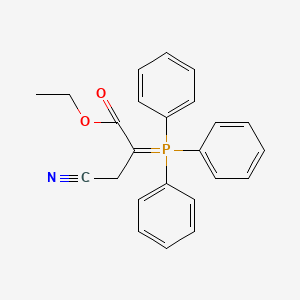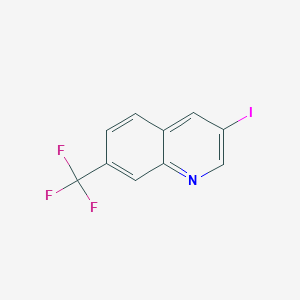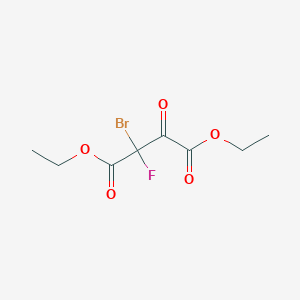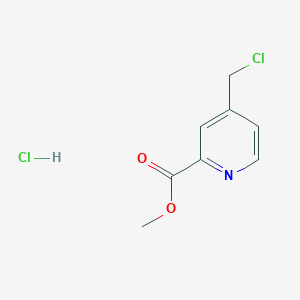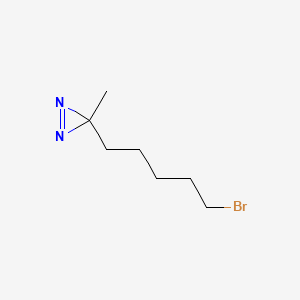
3-(5-Bromopentyl)-3-methyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopentyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromopentyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopentyl)-3-methyl-3H-diazirine typically involves the reaction of 3-methyl-3H-diazirine with 5-bromopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the diazirine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
3-(5-Bromopentyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Photolysis: UV light is used to induce the photolysis of the diazirine ring, typically in the presence of the target molecule to facilitate covalent bond formation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazirines where the bromine atom is replaced by the nucleophile.
Photolysis: The major products are covalently bonded complexes formed between the carbene intermediate and the target molecule.
科学研究应用
3-(5-Bromopentyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the identification of reactive intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, protein-protein interactions, and the identification of binding sites.
Medicine: Utilized in drug discovery and development to identify potential drug targets and understand drug-receptor interactions.
Industry: Applied in the development of new materials and the study of surface interactions.
作用机制
The primary mechanism of action of 3-(5-Bromopentyl)-3-methyl-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Bromobutyl)-3-methyl-3H-diazirine
- 3-(6-Bromohexyl)-3-methyl-3H-diazirine
- 3-(5-Chloropentyl)-3-methyl-3H-diazirine
Uniqueness
3-(5-Bromopentyl)-3-methyl-3H-diazirine is unique due to its specific bromopentyl group, which provides distinct reactivity and selectivity in nucleophilic substitution reactions. The length of the bromopentyl chain also influences the spatial orientation and accessibility of the diazirine ring, affecting its photolysis behavior and the formation of covalent bonds with target molecules.
属性
分子式 |
C7H13BrN2 |
|---|---|
分子量 |
205.10 g/mol |
IUPAC 名称 |
3-(5-bromopentyl)-3-methyldiazirine |
InChI |
InChI=1S/C7H13BrN2/c1-7(9-10-7)5-3-2-4-6-8/h2-6H2,1H3 |
InChI 键 |
SELXGJLGNFIODG-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
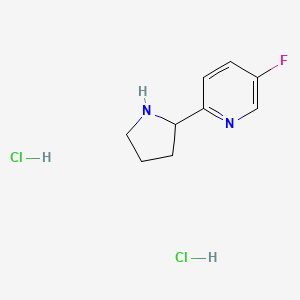
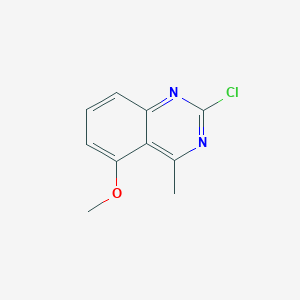
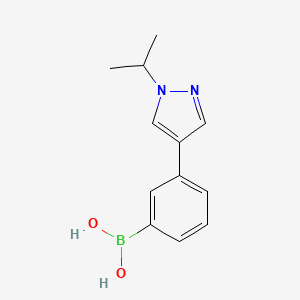
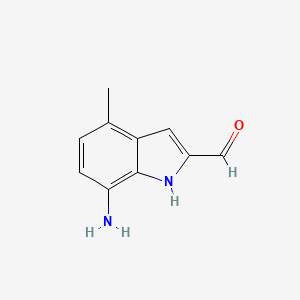
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
